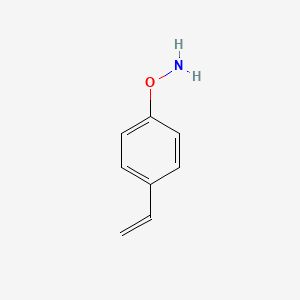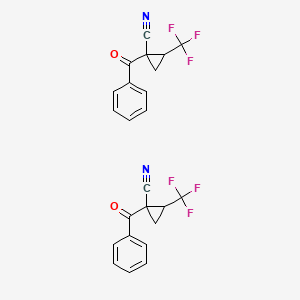
Ethyl (E)-3-(4-Amino-6-bromo-3-pyridyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-3-(4-Amino-6-bromo-3-pyridyl)acrylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an ethyl ester group, an amino group, and a bromo substituent on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(4-Amino-6-bromo-3-pyridyl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-6-bromo-3-pyridinecarboxylic acid and ethyl acrylate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Reaction Mechanism: The carboxylic acid group of 4-amino-6-bromo-3-pyridinecarboxylic acid reacts with ethyl acrylate to form the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (E)-3-(4-Amino-6-bromo-3-pyridyl)acrylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromo substituent can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromo substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the bromo group may produce azido or thiol-substituted compounds.
Aplicaciones Científicas De Investigación
Ethyl (E)-3-(4-Amino-6-bromo-3-pyridyl)acrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl (E)-3-(4-Amino-6-bromo-3-pyridyl)acrylate involves its interaction with specific molecular targets. The amino and bromo substituents on the pyridine ring allow the compound to bind to enzymes and receptors, modulating their activity. The ethyl ester group may also play a role in enhancing the compound’s bioavailability and stability.
Comparación Con Compuestos Similares
Ethyl (E)-3-(4-Amino-6-bromo-3-pyridyl)acrylate can be compared with other pyridine derivatives, such as:
Ethyl (E)-3-(4-Amino-3-pyridyl)acrylate: Lacks the bromo substituent, which may affect its reactivity and binding properties.
Ethyl (E)-3-(4-Nitro-6-bromo-3-pyridyl)acrylate: Contains a nitro group instead of an amino group, leading to different chemical and biological properties.
Ethyl (E)-3-(4-Amino-6-chloro-3-pyridyl)acrylate: Has a chloro substituent instead of a bromo substituent, which may influence its reactivity and interactions with molecular targets.
Propiedades
Fórmula molecular |
C10H11BrN2O2 |
|---|---|
Peso molecular |
271.11 g/mol |
Nombre IUPAC |
ethyl 3-(4-amino-6-bromopyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C10H11BrN2O2/c1-2-15-10(14)4-3-7-6-13-9(11)5-8(7)12/h3-6H,2H2,1H3,(H2,12,13) |
Clave InChI |
QXTOURHVIWUYNY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC1=CN=C(C=C1N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (2R,3S)-3-(Cbz-amino)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13705556.png)
![Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B13705559.png)







![Potassium [(2-Pyrrolyl)methyl]trifluoroborate](/img/structure/B13705609.png)
![1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B13705614.png)


![4-Bromo-2,3-dihydrospiro[indene-1,2'-[1,3]dithiolane]](/img/structure/B13705625.png)
